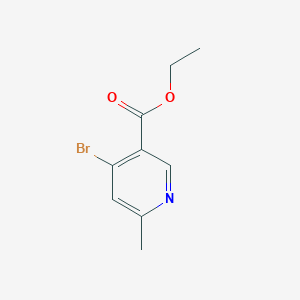
9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate is a chemical compound known for its applications in organic synthesis and peptide chemistry. It is often used as a protecting group for amino acids during peptide synthesis, ensuring that specific functional groups remain unreacted during certain stages of the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis, it helps in the selective protection of amino acids.
Biology: Used in the synthesis of peptides and proteins for biological studies.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale synthesis of peptides and other organic compounds.
Wirkmechanismus
The mechanism of action of 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate involves its ability to protect specific functional groups during chemical reactions. The compound forms stable carbamate linkages with amino acids, preventing unwanted reactions at these sites. This selective protection is crucial in multi-step synthesis processes, ensuring that only the desired reactions occur at each stage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
- 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
- Nε-(tert-butoxycarbonyl)-Nɑ-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-lysine
Uniqueness
Compared to similar compounds, 9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate offers unique advantages in terms of stability and ease of removal. Its stability under various reaction conditions makes it a preferred choice for protecting groups in peptide synthesis. Additionally, the compound can be easily removed under mild conditions, ensuring that the final product is obtained without significant degradation or side reactions.
Eigenschaften
Molekularformel |
C19H21NO3 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-tert-butyl-N-hydroxycarbamate |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)20(22)18(21)23-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17,22H,12H2,1-3H3 |
InChI-Schlüssel |
CHJFVEZFILBMDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B12341228.png)


![4-(2-fluorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12341241.png)
![[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride](/img/structure/B12341245.png)


![3-Chloro-5-fluorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12341277.png)


![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12341299.png)
![N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B12341301.png)
![1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B12341302.png)
